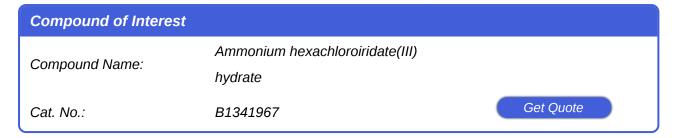


Application Notes and Protocols: Electrocatalytic Applications of Ammonium Hexachloroiridate(III) Hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·H₂O, is a key precursor material in the synthesis of high-performance iridium-based electrocatalysts.[1] While not typically used directly in electrocatalytic applications, its primary role is as a starting material for creating metallic iridium and iridium oxide catalysts, which are crucial for various electrochemical reactions. These catalysts are particularly important for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), both of which are fundamental to water splitting for hydrogen production. This document provides detailed application notes and experimental protocols for the synthesis and characterization of electrocatalysts derived from ammonium hexachloroiridate(III) hydrate.

Application Notes

Ammonium hexachloroiridate(III) hydrate is a versatile and cost-effective source of iridium for the fabrication of electrocatalysts. The primary applications of catalysts derived from this compound are in the field of renewable energy, specifically in water electrolysis for green hydrogen production.



- Oxygen Evolution Reaction (OER): Iridium-based materials, particularly iridium oxide (IrO₂), are the state-of-the-art catalysts for the OER in acidic environments due to their high activity and stability. Catalysts derived from ammonium hexachloroiridate(III) hydrate are used to lower the overpotential required for OER, thus improving the energy efficiency of water electrolyzers.
- Hydrogen Evolution Reaction (HER): While platinum is the benchmark catalyst for the HER, iridium also exhibits good catalytic activity. Iridium catalysts synthesized from ammonium hexachloroiridate(III) hydrate can be employed for the HER, especially in applications where stability under various pH conditions is required.
- Bifunctional Electrocatalysts: Research is ongoing to develop bifunctional catalysts that can
 efficiently catalyze both the OER and HER. Iridium-based materials derived from this
 precursor are promising candidates for such applications, simplifying the design of water
 electrolyzers.
- Other Electrocatalytic Applications: Iridium-based catalysts are also explored in other electrochemical processes, including chlorine evolution, organic electrosynthesis, and sensing applications.

Quantitative Data Presentation

The following table summarizes representative electrocatalytic performance data for iridium-based catalysts. It is important to note that the performance of the final catalyst is highly dependent on the synthesis method, catalyst morphology, and support material. The data presented here is for illustrative purposes to indicate the typical performance of iridium and iridium oxide catalysts.



Catalyst	Reaction	Electrolyte	Overpotenti al (mV) at 10 mA/cm²	Tafel Slope (mV/dec)	Reference
Ir/C	OER	0.5 M H ₂ SO ₄	~300	40-60	[General Literature]
IrO ₂	OER	0.5 M H ₂ SO ₄	~270-320	40-70	[General Literature]
Ir Nanoparticles	HER	0.5 M H ₂ SO ₄	~30-70	30-40	[General Literature]
Ir electrodeposi t	HOR (alkaline)	0.1 M KOH	~10	Not Reported	[2]
Ir electrodeposi t	OER (acidic)	0.5 M H2SO4	Matches or exceeds best reported	Not Reported	[2]

Experimental Protocols

Protocol 1: Synthesis of Metallic Iridium Powder via Thermal Decomposition

This protocol describes the preparation of metallic iridium powder from **ammonium hexachloroiridate(III) hydrate** through thermal decomposition.

Materials:

- Ammonium hexachloroiridate(III) hydrate ((NH4)3[IrCl6]·H2O)
- Crucible (Alumina or Quartz)
- Tube furnace
- Nitrogen (N2) or Argon (Ar) gas supply
- Hydrogen (H₂) gas supply (optional, for reduction)



Procedure:

- Place a known amount of ammonium hexachloroiridate(III) hydrate into a crucible.
- Place the crucible in the center of a tube furnace.
- Purge the furnace with an inert gas (N₂ or Ar) for at least 30 minutes to remove any oxygen.
- While maintaining the inert atmosphere, heat the furnace to 350°C at a ramp rate of 5-10°C/min and hold for 2-4 hours.[3]
- Gradually increase the temperature to 700°C and hold for another 2-4 hours to ensure complete decomposition.[3]
- (Optional) For complete reduction to metallic iridium, the gas flow can be switched to a mixture of H₂ and an inert gas (e.g., 5% H₂ in Ar) during the high-temperature step.
- Turn off the furnace and allow it to cool to room temperature under the inert gas flow.
- The resulting black powder is metallic iridium.

Protocol 2: Synthesis of Iridium Oxide (IrO₂) Nanoparticles

This protocol outlines the synthesis of iridium oxide nanoparticles from **ammonium hexachloroiridate(III) hydrate** via a hydrolysis and calcination method. This method is adapted from a procedure for a similar iridium precursor.[4]

Materials:

- Ammonium hexachloroiridate(III) hydrate ((NH4)3[IrCl6]·H2O)
- Deionized (DI) water
- Sodium hydroxide (NaOH) solution (1 M)
- Beakers and magnetic stirrer



- Centrifuge
- Drying oven
- Muffle furnace

Procedure:

- Dissolve a calculated amount of ammonium hexachloroiridate(III) hydrate in DI water to form a solution.
- While stirring vigorously, slowly add 1 M NaOH solution dropwise to the iridium salt solution until the pH reaches approximately 9-10. A dark precipitate of iridium hydroxide will form.
- Continue stirring the suspension for 1-2 hours at room temperature.
- Collect the precipitate by centrifugation and wash it repeatedly with DI water until the supernatant is neutral (pH ~7).
- Dry the collected iridium hydroxide precipitate in an oven at 80-100°C overnight.
- Grind the dried powder and place it in a crucible.
- Calcine the powder in a muffle furnace in air at 400-500°C for 2-4 hours.
- Allow the furnace to cool down to room temperature. The resulting black powder is iridium oxide (IrO₂).

Protocol 3: Electrodeposition of Iridium Films

This protocol describes the electrodeposition of a thin film of iridium onto a conductive substrate. This method is adapted from a procedure using a related iridium salt.[2]

Materials:

- Ammonium hexachloroiridate(III) hydrate ((NH₄)₃[IrCl₆]·H₂O) or a related Ir(III) salt like K₃IrCl₆
- Sodium sulfate (Na₂SO₄)

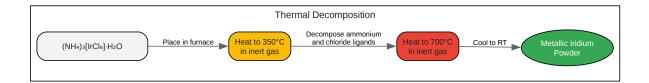


- Sulfuric acid (H₂SO₄)
- Deionized (DI) water
- Conductive substrate (e.g., gold, platinum, glassy carbon)
- Three-electrode electrochemical cell (working, counter, and reference electrodes)
- Potentiostat/Galvanostat

Procedure:

- Prepare the electrodeposition bath by dissolving the iridium salt (e.g., to a concentration of 1-5 mM), Na₂SO₄ (e.g., 0.1 M), and H₂SO₄ (to adjust pH to ~2-3) in DI water.
- Assemble the three-electrode cell with the conductive substrate as the working electrode, a
 platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g.,
 Ag/AgCl).
- Immerse the electrodes in the electrodeposition bath.
- Perform electrodeposition by applying a constant potential or by potential cycling. For selfterminating deposition, a potential where hydrogen evolution occurs can be used, which quenches the iridium deposition.
- After deposition, rinse the coated substrate thoroughly with DI water and dry it under a stream of inert gas.

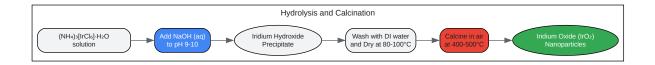
Visualizations





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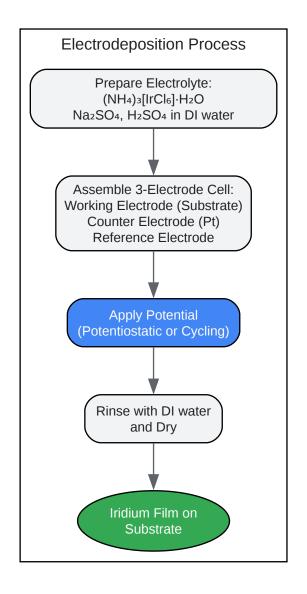
Caption: Workflow for the synthesis of metallic iridium powder.



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Caption: Workflow for the synthesis of iridium oxide nanoparticles.





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Caption: Workflow for the electrodeposition of an iridium film.

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